REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[C:5]([C:12]#[N:13])[CH:6]=[CH:7][CH:8]=2)[N:3]=1.[Se](=O)=[O:15]>O1CCOCC1.O>[CH:1]([C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[C:5]([C:12]#[N:13])[CH:6]=[CH:7][CH:8]=2)[N:3]=1)=[O:15]
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Name
|
|
Quantity
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1.7 g
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Type
|
reactant
|
Smiles
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CC1=NC2=C(C=CC=C2C=C1)C#N
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
[Se](=O)=O
|
Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
1 mL
|
Type
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solvent
|
Smiles
|
O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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the resulting mixture heated
|
Type
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TEMPERATURE
|
Details
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at reflux for 7 hours
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Duration
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7 h
|
Type
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CUSTOM
|
Details
|
the solids formed
|
Type
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CUSTOM
|
Details
|
were removed by filtration through a pad of Celite®
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Type
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WASH
|
Details
|
washed with 1:1 mixture of ethyl acetate/dichloromethane (50 mL)
|
Type
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CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
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CUSTOM
|
Details
|
the residue obtained
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography (Biotage, 40M; 1% MeOH: dichloromethane)
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C1=NC2=C(C=CC=C2C=C1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.51 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 82.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |